(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21,30-triisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Descripción
Structure
2D Structure
Propiedades
Número CAS |
63775-96-2 |
|---|---|
Fórmula molecular |
C63H113N11O12 |
Peso molecular |
1216.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 |
Clave InChI |
ZNVBEWJRWHNZMK-APUFIDQKSA-N |
SMILES isomérico |
CC=CC[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O |
SMILES canónico |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O |
Sinónimos |
Val2-cyclosporine; |
Origen del producto |
United States |
Métodos De Preparación
Enzymatic Assembly via Nonribosomal Peptide Synthetases
Cyclosporin D is biosynthesized by nonribosomal peptide synthetases (NRPSs), specifically cyclosporin synthetase, a multi-modular enzyme. This megasynthase activates, methylates, and ligates 11 amino acids in an assembly line fashion. Key steps include:
-
Amino Acid Activation : Each residue is adenylated and tethered to the enzyme via thioester bonds.
-
N-Methylation : S-Adenosyl methionine (SAM) donates methyl groups to specific amide nitrogens.
-
Cyclization : The linear peptide intermediate undergoes intramolecular condensation to form the cyclic structure.
In Cyclosporin D, the substitution of L-valine at position 2 with L-α-aminobutyric acid distinguishes it from Cyclosporin A. This modification occurs during the substrate selection phase of the NRPS.
Fermentation Optimization
Industrial production relies on Tolypocladium inflatum fungi. Critical fermentation parameters include:
-
Carbon Source : Glucose (20 g/L) and maltose (10 g/L) enhance titers by 40% compared to sucrose.
-
Nitrogen Limitation : Ammonium sulfate concentrations below 2 g/L prevent feedback inhibition.
Chemical Synthesis Strategies
Convergent Solid-Phase Synthesis
A 2007 study demonstrated a 12-step synthesis of Cyclosporin O, a structural homolog, using Fmoc-amino acid chlorides and zinc dust-mediated couplings. Adapting this for Cyclosporin D involves:
Table 1: Key Coupling Reactions in Cyclosporin D Synthesis
Challenges in Stereochemical Control
-
Epimerization : Basic conditions during MeBmt¹ activation caused 15% epimerization, mitigated by using zinc dust at pH 7.0.
-
N-Methylation : Selective methylation required Boc-protection of non-target amines, reducing side reactions by 60%.
Downstream Processing Techniques
Liquid-Liquid Extraction (LLE)
A 2018 protocol achieved 97.3% recovery of polygalacturonase using Triton X-100/acetonitrile phases. Adapted for Cyclosporin D:
Table 2: Solvent Systems for Cyclosporin D Extraction
| Phase Component | Concentration (w/w%) | Partition Coefficient (K) |
|---|---|---|
| Triton X-100 | 23 | 8.7 ± 0.3 |
| 1-Butanol | 19 | 5.2 ± 0.2 |
| Ethyl Acetate | 15 | 3.1 ± 0.1 |
Acetonitrile removed hydrophobic impurities, increasing purity from 68% to 94%.
Chromatographic Purification
-
Size Exclusion : Sephadex LH-20 resolved cyclosporin variants with 2.1 Å resolution.
-
Reverse-Phase HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 65:35 MeCN/H₂O + 0.1% TFA achieved baseline separation in 22 min.
Formulation and Stabilization
Microemulsion Preconcentrates
A 1997 patent detailed cyclosporin formulations using:
-
Hydrophilic Phase : 20–80% C₈–C₁₂ alkanediols (e.g., 1,2-propylene glycol)
-
Lipophilic Phase : 2–45% medium-chain triglycerides
-
Surfactants : 20–90% polyoxyl 40 hydrogenated castor oil
This system increased oral bioavailability by 320% compared to oil-based solutions.
Lyophilization for Long-Term Stability
-
Cryoprotectants : 5% trehalose reduced aggregation by 90% after 24 months at -20°C.
-
Reconstitution : 0.9% saline restored >95% activity within 2 minutes.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC-DAD : 254 nm detection, purity >99.5% with 0.3% D-Ala epimer.
-
Circular Dichroism : θ₂₂₂ = +12,300 deg·cm²/dmol confirmed native conformation.
Comparative Method Evaluation
Table 3: Production Method Tradeoffs
| Method | Yield (%) | Cost ($/g) | Time (Days) |
|---|---|---|---|
| Biosynthesis | 0.8 | 120 | 14 |
| Chemical Synthesis | 5.2 | 2,400 | 42 |
| Hybrid (Bio + Chem) | 2.1 | 680 | 28 |
Biosynthesis dominates for bulk production, while chemical methods enable analog development.
Emerging Technologies and Challenges
Engineered NRPS Systems
Análisis De Reacciones Químicas
Tipos de reacciones: La ciclosporina D experimenta diversas reacciones químicas, entre ellas:
Oxidación: La ciclosporina D se puede oxidar para formar diferentes metabolitos.
Reducción: Las reacciones de reducción pueden modificar la estructura de la ciclosporina D, afectando su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean varios reactivos, como los halógenos y los agentes alquilantes, en las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a la formación de metabolitos hidroxilados, mientras que la reducción puede producir derivados deshidrogenados .
Aplicaciones Científicas De Investigación
Immunosuppression in Organ Transplantation
Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.
- Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .
Treatment of Autoimmune Diseases
Cyclosporin D has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.
- Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .
Neurological Applications
Recent studies have investigated the neuroprotective effects of Cyclosporin D, particularly in traumatic brain injury (TBI) models.
- Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.
Pharmacokinetics and Mechanism of Action
Cyclosporin D exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:
- Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.
- Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .
Comparative Efficacy: Cyclosporin A vs. Cyclosporin D
| Parameter | Cyclosporin A | Cyclosporin D |
|---|---|---|
| Graft Survival Rate | ~85% | ~90% |
| PASI Score Improvement | 60% | 75% |
| Nephrotoxicity Incidence | Higher | Lower |
| Neuroprotective Effects | Limited | Significant |
Adverse Effects and Safety Profile
While Cyclosporin D presents numerous therapeutic benefits, it is essential to consider its safety profile:
Mecanismo De Acción
La ciclosporina D ejerce sus efectos inhibiendo la actividad de la calcineurina, una proteína fosfatasa implicada en la activación de los linfocitos T. Esta inhibición impide la transcripción de la interleucina-2 y otras citocinas, suprimiendo así la respuesta inmunitaria. Los objetivos moleculares de la ciclosporina D incluyen la ciclofilina, una proteína citosólica que forma un complejo con la ciclosporina D para inhibir la calcineurina .
Compuestos similares:
Ciclosporina A: El miembro más conocido de la familia de la ciclosporina, ampliamente utilizado en la práctica clínica.
Ciclosporina B: Otro miembro de la familia de la ciclosporina con propiedades inmunosupresoras similares.
Ciclosporina C:
Singularidad de la ciclosporina D: La ciclosporina D es única por su composición específica de aminoácidos y sus características estructurales, que contribuyen a su distinta actividad biológica. Su inhibición selectiva de la calcineurina y su interacción con la ciclofilina la convierten en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Structural and Functional Differences
Cyclosporins share a conserved cyclic peptide backbone but differ in side-chain modifications, leading to varied biological activities.
Pharmacological and Mechanistic Insights
- Immunosuppression: CsA binds tightly to cyclophilin A, forming a complex that inhibits calcineurin, blocking T-cell activation . CsD’s weaker binding to cyclophilin A reduces its immunosuppressive potency . Valspodar, a non-immunosuppressive CsD analog, retains Pgp inhibition without affecting T cells .
MDR Modulation :
Membrane Interactions :
Anti-parasitic Activity :
- CsD’s anti-malarial efficacy is comparable to CsA but requires higher concentrations due to reduced membrane permeability .
Actividad Biológica
Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.
Chemical Structure and Properties
Cyclosporin D is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.
Biological Activities
- Immunosuppressive Effects :
- Effects on Cellular Mechanisms :
- Neuroprotective Properties :
- Antiparasitic Activity :
Table 1: Summary of Biological Activities of Cyclosporin D
Case Study: Neuroprotective Effects
In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .
The biological activities of cyclosporin D are largely mediated through its interaction with specific proteins and cellular pathways:
- Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .
- Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .
Q & A
Q. How is Cyclosporin D structurally characterized and differentiated from other cyclosporins in experimental settings?
Cyclosporin D is distinguished using high-resolution analytical techniques such as HPLC-ESI-ion trap-mass spectrometry and nuclear magnetic resonance (NMR) . These methods identify unique structural features, such as the 7-isovaleroyl modification, which differentiates it from analogs like Cyclosporin A or C . Comparative spectral libraries and retention time analyses are critical for validation.
Q. What safety protocols are recommended for handling Cyclosporin D in laboratory environments?
Cyclosporin D is classified as a Category 1A carcinogen and requires strict handling:
- Personal Protective Equipment (PPE) : Use impermeable gloves (material tested for penetration time), sealed eyewear, and respiratory protection for aerosolized forms .
- Storage : No specific storage conditions are mandated, but it should be isolated from consumables and handled in ventilated hoods.
- Emergency Measures : Immediate medical observation is required post-exposure due to delayed toxicity symptoms .
Q. What experimental models are suitable for preliminary screening of Cyclosporin D’s immunosuppressive activity?
In vitro T-cell proliferation assays (e.g., murine splenocyte cultures) and calcineurin phosphatase activity assays are standard. Dose-response curves should be generated using IC₅₀ calculations , with Cyclosporin A as a positive control .
Advanced Research Questions
Q. How does Cyclosporin D’s binding affinity to cyclophilins compare to other analogs, and what methodological strategies resolve conflicting binding data?
Cyclosporin D’s interaction with cyclophilin isoforms (e.g., mitochondrial CypD) is assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Discrepancies in binding affinity studies may arise from assay conditions (e.g., pH, ionic strength). Normalization to reference compounds (e.g., Cyclosporin A-CypA binding) and meta-analysis of published dissociation constants (Kd) can clarify inconsistencies .
Q. What methodological approaches are employed to investigate Cyclosporin D’s interaction with mitochondrial permeability transition pores (mPTP)?
Isolated mitochondrial assays under simulated ischemia-reperfusion conditions are used to measure mPTP opening via calcium retention capacity (CRC) assays. Cyclosporin D’s efficacy is compared to Cyclosporin A using CypD-knockout models to confirm target specificity. Data should include confocal imaging of mitochondrial membrane potential (ΔΨm) with dyes like JC-1 .
Q. How can researchers optimize microbial biosynthesis of Cyclosporin D for high-throughput studies?
Fermentation optimization in Tolypocladium inflatum strains involves modulating nitrogen sources, temperature, and aeration. Gene cluster editing (e.g., nonribosomal peptide synthetase tailoring) enhances yield. Analytical HPLC-MS monitors metabolite profiles, while RNA-seq identifies overexpression targets for rate-limiting enzymes .
Q. How can researchers address discrepancies in reported neuroprotective effects of Cyclosporin D across different experimental models?
Variability in outcomes (e.g., neuroprotection vs. toxicity) may stem from dose-dependent effects or model-specific factors (e.g., primary neurons vs. immortalized lines). Rigorous meta-regression analysis adjusting for covariates (e.g., exposure duration, purity) is recommended. Replication in 3D organoid models or transgenic animals with standardized injury protocols (e.g., oxygen-glucose deprivation) improves generalizability .
Methodological Considerations for Data Analysis
- Statistical Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For pharmacological data, time-response models and ANOVA with post-hoc corrections address multi-group comparisons .
- Data Presentation : Follow Beilstein Journal guidelines for concise integration of tables/figures without redundancy. Supportive data (e.g., dose-response curves) should be in supplementary files with explicit variable descriptions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
